Beta-defensin133
説明
Beta-defensin133 (BD133) is a member of the β-defensin family, a class of small cationic peptides integral to innate immunity. These peptides are characterized by their six-cysteine motif forming three disulfide bonds, which stabilize their β-sheet-rich tertiary structure . BD133 is encoded in the human genome and expressed in epithelial and immune cells, where it contributes to antimicrobial defense and immune modulation .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
AVKDTYSCFIMRGKCRHECHDFEKPIGFCTKLNANCYM |
製品の起源 |
United States |
類似化合物との比較
Primary and Tertiary Structure
BD133 shares the canonical β-defensin scaffold but may exhibit variations in its amino acid sequence, particularly in the cationic and hydrophobic regions critical for microbial membrane interaction. Key comparisons include:
Structural studies suggest that BD133’s propeptide region may facilitate interactions with chaperones like SDF2L1, akin to α- and β-defensins, but distinctions in mature peptide sequences could alter receptor binding or stability .
Functional Comparison
Antimicrobial Activity
β-defensins disrupt microbial membranes via electrostatic interactions. BD133’s activity spectrum is inferred from related peptides:
BD3 exhibits broader activity due to enhanced positive charge and hydrophobic residues, whereas BD2 and BD133 may specialize in Gram-negative targets .
Immune Modulation via Chemotaxis
All β-defensins recruit CCR6-expressing dendritic and T cells, but binding affinities vary:
| Parameter | BD133 | BD2 | BD3 |
|---|---|---|---|
| CCR6 Binding | Moderate affinity | High affinity | Low affinity |
| Chemotactic Potency | EC50 ~50 nM (predicted) | EC50 ~30 nM | EC50 ~100 nM |
BD2’s superior CCR6 interaction correlates with its role in early immune responses, while BD133 may function in sustained recruitment .
Expression and Regulation
Tissue-Specific Expression
| Tissue | BD133 | BD2 | BD3 |
|---|---|---|---|
| Skin | Low | High | Induced during inflammation |
| Respiratory Epithelium | Moderate | High | High |
| Intestinal Mucosa | High (predicted) | Moderate | Low |
BD133 is hypothesized to dominate in mucosal immunity, whereas BD2 and BD3 are upregulated in response to pathogens like P. aeruginosa .
Transcriptional Regulation
All β-defensins are regulated by NF-κB and MAPK pathways, but BD133 may have unique promoters responsive to cytokines like IL-1β, similar to BD2 .
Therapeutic Potential and Challenges
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
